molecular formula C12H13Cl2FN2O B1450267 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride CAS No. 1431970-14-7

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride

Cat. No.: B1450267
CAS No.: 1431970-14-7
M. Wt: 291.15 g/mol
InChI Key: NBPXVKLPVVSKGD-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride is a chemical compound with the molecular formula C12H13Cl2FN2O. It is a fluorinated aromatic amine, which incorporates both a fluorine atom and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines. Substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The fluorine atom and pyridine ring play crucial roles in modulating the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(pyridin-2-ylmethoxy)aniline
  • 4-Fluoro-3-(pyridin-2-ylmethoxy)aniline
  • 3-Chloro-4-(pyridin-2-ylmethoxy)aniline
  • 3-Bromo-4-(pyridin-2-ylmethoxy)aniline

Uniqueness

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride is unique due to the specific positioning of the fluorine atom and the pyridine ring, which confer distinct chemical and biological properties. These properties include enhanced stability, reactivity, and potential biological activity compared to its analogs .

Properties

IUPAC Name

3-fluoro-4-(pyridin-2-ylmethoxy)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O.2ClH/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10;;/h1-7H,8,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPXVKLPVVSKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=C(C=C(C=C2)N)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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